molecular formula C8H9NO2 B8401043 1-(2-Oxo-1,2-dihydro-4-pyridinyl)-1-propanone

1-(2-Oxo-1,2-dihydro-4-pyridinyl)-1-propanone

Cat. No.: B8401043
M. Wt: 151.16 g/mol
InChI Key: SRXOMOJMTHVNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxo-1,2-dihydro-4-pyridinyl)-1-propanone is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-propanoyl-1H-pyridin-2-one

InChI

InChI=1S/C8H9NO2/c1-2-7(10)6-3-4-9-8(11)5-6/h3-5H,2H2,1H3,(H,9,11)

InChI Key

SRXOMOJMTHVNEC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=O)NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(2-ethyl-1,3-dioxan-2-yl)-2-methoxypyridine (prepared according to the method described in the Patent Application PCT/FR96/00980, 57 g, 255 mmol) and sodium iodide (88 g, 580 mmol) in acetonitrile (1 l) is treated with trimethylsilane chloride (74 ml, 586 mmol), taken to reflux for 3 hours, then agitated at ambient temperature for 16 hours. The reaction medium is then treated with water (100 ml) and concentrated to dryness after elimination of the insolubles by filtration. The residue is taken up in ethyl acetate and washed successively with water and with an aqueous solution saturated in sodium chloride. The organic phase is dried, concentrated under reduced pressure, and the residue is taken up in diethyl ether in order to produce after filtration and drying 30 g (88%) of a white solid, m.p. 168° C.
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
FR96
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0 (± 1) mol
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reactant
Reaction Step Two
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88 g
Type
reactant
Reaction Step Three
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trimethylsilane chloride
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74 mL
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reactant
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Quantity
100 mL
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reactant
Reaction Step Five
Quantity
1 L
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solvent
Reaction Step Six

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